Benzimidohydrazide

Description

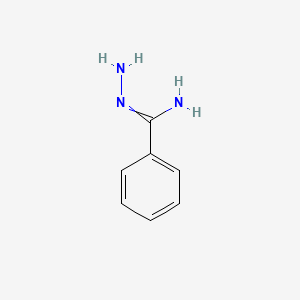

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCHTRBWBXRSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzimidohydrazide and Its Derivatives

Classical Synthetic Routes to Benzimidohydrazide (B1279216)

Classical synthetic routes to this compound and its derivatives typically involve established organic reactions that build the benzimidazole (B57391) core and subsequently introduce or modify the hydrazide functionality. While direct "classical" routes specifically for this compound are not as extensively detailed as for the parent benzimidazole, a common strategy for synthesizing hydrazides involves the reaction of ester or acid chloride precursors with hydrazine (B178648).

A plausible classical pathway to this compound would likely involve the synthesis of a benzimidazole-2-carboxylic acid ester, followed by its reaction with hydrazine hydrate (B1144303). The benzimidazole core itself is classically prepared by the condensation of o-phenylenediamine (B120857) (OPD) with carboxylic acids or their derivatives (like esters, nitriles, or acid chlorides) under thermal or acidic conditions researchgate.netnih.gov. For instance, the reaction of OPD with formic acid at elevated temperatures is a well-established method for forming benzimidazole. Subsequently, if a benzimidazole-2-carboxylic acid ester is synthesized, its reaction with hydrazine hydrate in a suitable solvent, often under reflux, would yield the desired this compound.

Contemporary Advancements in this compound Synthesis

Modern synthetic chemistry has focused on improving the efficiency, sustainability, and scope of this compound synthesis through techniques like microwave assistance, the application of green chemistry principles, and the development of catalytic methods.

Microwave irradiation has proven to be a highly effective technique for accelerating organic reactions and enhancing yields, including those involving hydrazide derivatives and benzimidazole scaffolds. This method offers advantages such as significantly reduced reaction times and improved energy efficiency compared to conventional heating methods mdpi.commdpi.com.

Studies have reported the microwave-assisted synthesis of nitro-benzimidazole hydrazide derivatives, often starting from iminoester hydrochlorides, which are then converted to their corresponding hydrazide forms researchgate.net. This approach allows for rapid formation of the desired functional groups. Similarly, microwave irradiation has been successfully applied to the synthesis of various hydrazide-hydrazone derivatives, such as those derived from phenylacetic acid, where reactions with aldehydes under microwave conditions led to higher yields and shorter reaction times compared to traditional reflux methods mdpi.com.

Table 1: Microwave-Assisted Synthesis of Hydrazide Derivatives

| Example Compound | Precursors | Reaction Conditions | Yield (%) | Reference |

| Phenylacetic acid hydrazide-hydrazone derivatives | Phenylacetic acid hydrazide, Aromatic aldehyde | Microwave irradiation, 300 W, 7 min, 155 °C | 38-74 | mdpi.com |

| N'-benzylidene-2-hydroxybenzohydrazides | Salicylic acid hydrazide, Aromatic aldehyde | Microwave assisted, solvent-free, 8-10 min | 62-80 | researchgate.net |

| 5(6)-nitro-1H-benzimidazole hydrazide derivatives | Iminoester hydrochloride, followed by reaction with hydrazine | Microwave irradiation | Not specified | researchgate.net |

The principles of green chemistry are integral to developing sustainable synthetic routes for this compound and its derivatives. These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, safer solvents and auxiliaries, and energy efficiency yale.educhemmethod.comsigmaaldrich.comrroij.comacs.org.

Applying these principles can involve using water or other environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused. For instance, eco-friendly methods for synthesizing related hydrazide derivatives have utilized water as a solvent in conjunction with microwave irradiation, leading to high yields and reduced environmental impact compared to traditional organic solvent-based methods chemmethod.com. Similarly, the synthesis of the benzimidazole scaffold itself has been advanced through green approaches, such as using heterogeneous catalysts like nano-Fe₃O₄ under atmospheric oxygen, which offers reusability and excellent yields researchgate.net.

Catalysis plays a crucial role in modern synthetic strategies, enabling more efficient and selective transformations. For the synthesis of this compound and its core benzimidazole structure, various catalytic systems have been explored.

Heterogeneous catalysts, such as supported gold nanoparticles (e.g., Au/TiO₂), have demonstrated efficacy in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. These reactions proceed under mild conditions, offer high yields, and allow for catalyst recovery and reuse, aligning with green chemistry tenets nih.govresearchgate.net. Other catalytic systems, including Lewis acids (e.g., BF₃·OEt₂) and solid acid catalysts, are also employed to promote condensation and cyclization reactions in the synthesis of benzimidazole derivatives, often leading to improved yields and reduced reaction times eijppr.comresearchgate.net. These catalytic advancements contribute to more sustainable and efficient production of benzimidazole-based compounds, which can then be further functionalized to yield this compound derivatives.

Table 2: Catalytic Synthesis of Benzimidazole Scaffolds

| Reaction | Catalyst | Solvent/Conditions | Yield (%) | Reference |

| o-phenylenediamine + Aldehyde → 2-substituted Benzimidazole | Au/TiO₂ NPs | CHCl₃:MeOH (3:1), 25 °C, 2 h | High (85-97) | nih.govresearchgate.net |

| o-phenylenediamine + Aldehyde → 2-substituted Benzimidazole | Nano-Fe₃O₄ | Water, atmospheric oxygen, 30-100 min | 85-97 | researchgate.net |

| Synthesis of dihydroquinazoline (B8668462) derivatives | Acidic organocatalyst (e.g., CS-TDI-Me-TDI-NHSO₃H) | Not specified | High to excellent | researchgate.net |

Preparation of Key this compound Derivatives

This compound serves as a versatile precursor for the synthesis of a wide range of derivatives, most notably hydrazones, which are formed through condensation reactions with carbonyl compounds.

The synthesis of hydrazone derivatives from this compound (or related hydrazide precursors) is typically achieved through a condensation reaction with aldehydes or ketones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water, forming an azomethine (–C=N–) linkage.

This transformation is often catalyzed by mild acids, such as hydrochloric acid (HCl) or acetic acid (HAc), and is commonly performed in organic solvents like ethanol (B145695), methanol, or isopropanol, often under reflux or at room temperature mdpi.comderpharmachemica.comderpharmachemica.commdpi.com. For example, the reaction of benzohydrazides with aromatic aldehydes in the presence of concentrated HCl efficiently yields Schiff bases, which are a class of hydrazone derivatives derpharmachemica.com. These reactions are generally straightforward and allow for the preparation of diverse libraries of hydrazone compounds by varying the aldehyde or ketone component.

Formation of Schiff Bases Incorporating this compound Moieties

This compound, possessing a terminal amino group within its hydrazide functionality (-CONHNH2), readily undergoes condensation reactions with carbonyl compounds, specifically aldehydes and ketones. This chemical transformation leads to the formation of hydrazone derivatives, which are a type of Schiff base characterized by the C=N-NH- linkage. The general mechanism involves the nucleophilic attack of the primary amine group of this compound on the electrophilic carbon atom of the carbonyl group, followed by the elimination of a water molecule to form the imine bond.

Table 1: General Conditions for Schiff Base Formation with this compound

| Reactants | Solvent(s) | Catalyst(s) | Conditions | Typical Yield |

| This compound + Aldehyde/Ketone | Ethanol, Methanol | Catalytic H2SO4, CH3COOH, or none | Reflux, Room Temperature, Microwave heating | Moderate to High |

| Note: Yields can be improved by water removal. |

This compound as a Precursor for Novel Heterocyclic Architectures

The structural features of this compound, combining the aromatic benzimidazole ring system with the reactive hydrazide group, make it a valuable synthon for constructing a wide array of heterocyclic compounds. These derivatives often exhibit significant biological activities, driving interest in their synthesis and application in medicinal chemistry and beyond.

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

This compound derivatives are instrumental in the synthesis of 1,2,4-triazine compounds, a class of nitrogen-rich heterocycles known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities skku.eduijpsr.infonih.gov. A key synthetic route involves the application of this compound derivatives in [4+2] domino annulation reactions.

Studies have reported efficient one-pot syntheses of 1,2,4-triazine derivatives through the reaction of carbonyl compounds, such as acetophenone (B1666503), with this compound derivatives skku.edursc.orgrsc.org. These annulation reactions typically involve a sequence of condensation and cyclization steps, often facilitated by specific reaction conditions designed to promote the formation of the six-membered triazine ring. The development of facile, green, and versatile methodologies for constructing these vital triazine skeletons is an ongoing area of research, underscoring their importance in medicinal chemistry skku.edu.

Table 2: Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulation

| Reactants | Reaction Type | Conditions | Typical Yield |

| This compound derivative + Acetophenone | [4+2] Domino Annulation | One-pot method, Reflux (specific temperature not specified) | Moderate to High |

Formation of 5-Substituted Tetrazoles from this compound

Tetrazoles are five-membered heterocyclic compounds characterized by a ring containing four nitrogen atoms and one carbon atom. The predominant method for synthesizing 5-substituted tetrazoles involves the [3+2] cycloaddition reaction between organic nitriles and an azide (B81097) source, most commonly sodium azide sciforum.netorganic-chemistry.orgacademie-sciences.frresearchgate.net. This reaction is frequently catalyzed by various acidic or Lewis acidic species, including metal salts such as lead(II) chloride (PbCl2) or zinc salts, and can be performed in solvents like DMF, DMSO, or water sciforum.netorganic-chemistry.orgacademie-sciences.frresearchgate.net.

While this compound is recognized as a versatile precursor for the synthesis of various heterocyclic architectures maynoothuniversity.iemdpi.comresearchgate.net, the specific direct conversion pathways from this compound to 5-substituted tetrazoles are not explicitly detailed in the provided research findings. However, the general synthetic methodologies for tetrazoles, utilizing nitriles and azides, are well-established and represent the standard approach for accessing these important compounds.

Table 3: General Synthesis of 5-Substituted Tetrazoles

| Reactants | Reaction Type | Catalyst(s) | Solvent(s) | Conditions | Typical Yield |

| Nitrile + Azide | [3+2] Cycloaddition | PbCl2, ZnCl2, acids, etc. | DMF, DMSO, H2O | Reflux, Heating | Good to Excellent |

| Note: Various catalysts and conditions exist. |

Chemical Reactivity and Mechanistic Investigations of Benzimidohydrazide

Oxidation Reactions of Benzimidohydrazide (B1279216) Analogues

Studies on the oxidation of benzhydrazide (BH) and related aryl hydrazides, which serve as structural analogues and foundational compounds for understanding this compound reactivity, have provided significant mechanistic insights. These investigations often employ strong oxidants and advanced analytical techniques to dissect the reaction pathways.

Kinetic studies of benzhydrazide and phenylacetic hydrazide (PAH) oxidation by hexachloroiridate(IV) ([IrCl6]2-) have revealed well-defined second-order kinetics. The observed second-order rate constants (k') exhibit distinct profiles when plotted against pH, indicating that the protonation state of the hydrazide significantly influences its reactivity nih.govnih.govmdpi.com. Rate constants for the rate-determining steps of these oxidation processes have been evaluated, highlighting a broad reactivity span among different protolysis species of the hydrazides. Notably, the enolate species of benzhydrazide demonstrates exceptionally high reactivity towards the reduction of [IrCl6]2- nih.govnih.govmdpi.com. Furthermore, a linear correlation has been established for aryl hydrazides between the logarithm of the enolate rate constant and the pKenol value:

| Correlation Equation |

| log kenolate = (0.16 ± 0.07) pKenol + (6.1 ± 0.8) |

This correlation suggests potential for rational design of antioxidants based on aryl hydrazide structures nih.govnih.govmdpi.com.

The investigation of oxidation mechanisms often involves the identification and characterization of transient intermediates. Techniques such as stopped-flow spectral analysis, rapid spectral scanning, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for this purpose nih.govnih.govmdpi.com. These methods allow researchers to capture and analyze short-lived species that participate in the reaction pathway. For instance, the high reactivity of the enolate species of benzhydrazide, as observed in its oxidation, points to its role as a key intermediate in these transformations nih.govnih.govmdpi.com.

The mechanisms governing the oxidation of this compound analogues often involve electron transfer processes. Studies utilizing rapid scan spectra and determining activation entropies have indicated that an outer-sphere electron transfer is likely involved in the rate-determining steps of these reactions nih.govnih.govmdpi.com. This type of electron transfer occurs when the oxidant and reductant remain separated by a solvent shell during the electron transfer event, rather than forming a direct bond. The negative values of activation entropies observed further support the formation of a more ordered transition state characteristic of outer-sphere mechanisms nih.govnih.govmdpi.com.

Nucleophilic and Electrophilic Activation Patterns of this compound

The hydrazide moiety in this compound is inherently nucleophilic due to the presence of lone pairs on the nitrogen atoms. This nucleophilicity allows this compound to readily participate in condensation reactions, particularly with carbonyl compounds, to form Schiff bases (hydrazones) iosrjournals.orgresearchgate.netbohrium.comijcce.ac.ir. The formation of Schiff bases, such as (E)-N'-(2-hydroxybenzylidene)this compound, from benzhydrazide and aldehydes is a well-documented example, often proceeding under mild conditions iosrjournals.orgresearchgate.net. These Schiff bases are valuable intermediates in organic synthesis and coordination chemistry iosrjournals.orgresearchgate.netbohrium.com.

In the context of electrophilic activation, while direct electrophilic attack on this compound itself is less commonly highlighted, its participation in reactions where it acts as a nucleophile that is subsequently activated or reacts with an electrophilic species is observed. For example, in the synthesis of 1,2,4-triazines, this compound reacts with acetophenone (B1666503) under oxidative conditions catalyzed by iodine or selenium dioxide, where the hydrazide likely acts as a nucleophile in a cascade process involving electrophilic activation of the other reactants or intermediates rsc.org.

Role of Acid and Base Catalysis in this compound Transformations

Acid and base catalysis play a significant role in many reactions involving this compound and its derivatives. The formation of Schiff bases from carbonyl compounds and hydrazides is often catalyzed by acids or bases, which facilitate the condensation reaction by activating the carbonyl group or the amine/hydrazide component iosrjournals.orgijsrst.com. For instance, the synthesis of 1,2,4-triazines from this compound and ketones can be promoted by acid catalysts like p-toluenesulfonic acid (TsOH) rsc.org.

In broader contexts, acid-base catalysis is fundamental to many organic transformations. Acids can protonate carbonyl oxygen atoms, increasing their electrophilicity, while bases can deprotonate nucleophiles, enhancing their reactivity. This general principle applies to reactions where this compound acts as a nucleophile or is part of a reaction sequence requiring proton transfer steps for efficient conversion bohrium.comrsc.orgwikipedia.org.

Advanced Methodologies for Reaction Mechanism Elucidation

Elucidating the complex mechanisms of organic reactions, including those involving this compound, relies on a suite of advanced analytical and spectroscopic techniques. These methodologies provide real-time or detailed snapshots of reaction progress, intermediates, and transition states.

Spectroscopic Techniques: Stopped-flow spectral analysis and rapid spectral scanning are invaluable for observing fast reactions and transient intermediates by rapidly acquiring spectra over short time scales nih.govnih.govmdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., COSY, HSQC, HMBC), is essential for structural elucidation of starting materials, intermediates, and products nih.govnih.govmdpi.comresearchgate.net. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is frequently used for separating and quantifying reaction components, aiding in product analysis and kinetic studies nih.govnih.govmdpi.com.

Kinetic Analysis: Detailed kinetic studies, often involving varying reactant concentrations, pH, temperature, and ionic strength, allow for the determination of rate laws and rate-determining steps nih.govmdpi.comjetir.orgsdsmcollege.in. Techniques like reaction progress kinetic analysis (RPKA) can be employed to study reactions under synthetically relevant conditions, providing a more accurate representation of reaction behavior and potential mechanistic changes wikipedia.org.

Computational Chemistry: While not explicitly detailed in the provided search snippets for this compound, computational methods (e.g., Density Functional Theory - DFT) are widely used in modern mechanistic studies to model transition states, calculate activation energies, and predict reaction pathways, complementing experimental findings researchgate.netnih.gov.

Compound List

this compound

Benzhydrazide (Benzohydrazide, Benzoylhydrazine)

Phenylacetic hydrazide (PAH)

Hexachloroiridate(IV) ([IrCl6]2-)

Benzoic acid

Phenylacetic acid

Isoniazid (INH)

Nicotinic hydrazide (NH)

Acetophenone

p-toluenesulfonic acid (TsOH)

(E)-N'-(2-hydroxybenzylidene)this compound

1,2,4-triazines (class of products)

Thallium(III)

p-amino benzhydrazide

m-amino benzoic acid hydrazide

m-nitro benzoic acid hydrazide

Salicylaldehyde

Pyridine-2-carbaldehyde

Application of Kinetic Isotope Effects in this compound Reaction Studies

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry for probing reaction mechanisms wikipedia.org. A KIE is defined as the ratio of rate constants for reactions involving isotopically substituted reactants (e.g., replacing hydrogen with deuterium) wikipedia.org. This change in reaction rate arises from differences in vibrational frequencies and zero-point energies between isotopologues wikipedia.orgprinceton.edu.

Primary KIEs are observed when the bond involving the isotope is directly broken or formed in the rate-determining step of a reaction youtube.com. A significant KIE (kL/kH > 1) suggests that the isotopically substituted bond plays a crucial role in the transition state wikipedia.orgprinceton.edu.

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step but influences it indirectly, for instance, through changes in hybridization or hyperconjugation youtube.com.

These effects can help distinguish between different reaction pathways, such as SN1 versus SN2 mechanisms wikipedia.org.

However, specific research findings detailing the application of kinetic isotope effects to elucidate the reaction mechanisms of this compound were not found within the provided search results. Therefore, a data table illustrating such specific findings for this compound cannot be generated.

Influence of pH and Protolysis Species on this compound Reaction Rates

Specific studies detailing the influence of pH and protolysis species on the reaction rates of this compound were not identified in the provided search results. Consequently, a data table presenting such specific effects for this compound cannot be generated.

Computational Approaches to Postulate Reaction Mechanisms

Computational chemistry offers powerful methods for investigating reaction mechanisms, providing molecular-level insights that complement experimental observations mdpi.comnih.gov. Techniques such as Density Functional Theory (DFT), molecular modeling, and quantum chemical calculations are widely employed to map out reaction pathways, identify transition states, and understand the energetics of chemical transformations mdpi.comnih.govsmu.edursc.org. These computational approaches are invaluable for studying transient intermediates that are difficult to observe experimentally and for predicting reaction outcomes mdpi.com. Methods like the Reaction Path Hamiltonian (RPH) and the Unified Reaction Valley Approach (URVA) can provide detailed descriptions of reaction phases smu.edu.

While computational approaches are widely used for investigating reaction mechanisms, specific computational studies focusing on the reaction mechanisms of this compound were not found within the provided search results. Therefore, a data table summarizing specific computational findings for this compound cannot be generated.

Data Tables

The following table summarizes the known physical and chemical properties of this compound based on the available search results.

Advanced Spectroscopic and Analytical Characterization of Benzimidohydrazide

Vibrational Spectroscopy (FT-IR, Raman) for Structural Identification of Benzimidohydrazide (B1279216)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is fundamental for identifying the functional groups present in this compound. FT-IR spectroscopy probes the vibrational modes of molecules, generating a unique spectral fingerprint based on the absorption of infrared radiation by specific chemical bonds. While specific FT-IR data for this compound (CAS: 28819-30-9) itself is not extensively detailed in the provided literature, characteristic absorption bands for related benzohydrazide (B10538) and benzimidazole (B57391) derivatives offer valuable insights into expected spectral features.

Key functional groups and their anticipated absorption ranges include:

N-H stretching: Bands associated with the amine (-NH₂) and imine (-NH-) protons of the hydrazide and benzimidazole moieties are typically observed in the region of 3200-3500 cm⁻¹, often appearing as broad signals due to hydrogen bonding researchgate.netspecac.comlibretexts.org.

C=O stretching (Amide/Hydrazide): The carbonyl group within the hydrazide functionality is expected to exhibit a strong absorption band, typically in the range of 1600-1650 cm⁻¹, characteristic of amide or hydrazide carbonyls researchgate.netspecac.comlibretexts.org.

C=N stretching (Benzimidazole Ring): The imine bond within the benzimidazole heterocyclic system usually shows absorption in the region of 1500-1550 cm⁻¹ researchgate.net.

Aromatic C-H stretching: Protons attached to the aromatic rings of the benzimidazole system typically absorb in the region of 3000-3100 cm⁻¹ researchgate.netvscht.cz.

Aromatic C=C stretching: The carbon-carbon double bonds within the aromatic rings contribute to absorption bands in the 1450-1600 cm⁻¹ range researchgate.netvscht.cz.

Raman spectroscopy, which complements FT-IR by probing different vibrational modes, is also a powerful tool for structural analysis. However, specific Raman spectral data for this compound was not detailed in the reviewed literature.

Table 4.1.1: Characteristic FT-IR Absorption Bands for this compound (Expected)

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amine/Imine) | 3200-3500 | Broad, indicative of H-bonding |

| C=O Stretch (Amide/Hydrazide) | 1600-1650 | Strong absorption |

| C=N Stretch (Benzimidazole) | 1500-1550 | Characteristic of the heterocyclic ring |

| Aromatic C-H Stretch | 3000-3100 | |

| Aromatic C=C Stretch | 1450-1600 | Ring vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms and the stereochemistry of organic molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of nuclei, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons of the benzimidazole ring and the hydrazide group.

Benzimidazole Aromatic Protons: The aromatic protons on the benzimidazole ring typically resonate as complex multiplets in the downfield region, generally between 7.0 and 8.0 ppm researchgate.netup.ac.za. The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the ring.

Hydrazide NH₂ Protons: The protons of the terminal -NH₂ group are expected to appear as a singlet or a broad signal, typically in the range of 3.0-5.0 ppm, depending on solvent and hydrogen bonding researchgate.net.

Hydrazide NH Proton: The proton directly attached to the carbonyl group (-CONH-) is usually observed as a singlet, often in a more downfield region, potentially between 5.0-10.0 ppm, due to its proximity to the carbonyl and the nitrogen atom researchgate.net. The exact position can be highly variable.

Benzimidazole NH Proton: The proton on the benzimidazole nitrogen (if not substituted) is typically a broad singlet appearing significantly downfield, often above 10 ppm, but its position can be solvent-dependent and influenced by tautomerism.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone of this compound.

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is highly deshielded and typically resonates in the range of 160-180 ppm specac.comlibretexts.org.

Imine Carbon (C=N): The carbon atom involved in the C=N double bond of the benzimidazole ring is expected to resonate in the downfield region, generally between 140-160 ppm specac.commdpi.com.

Aromatic Carbons: The various carbon atoms of the benzimidazole ring will exhibit signals in the aromatic region, typically between 110-150 ppm researchgate.netup.ac.zamdpi.com.

Table 4.2.1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Benzimidazole Aromatic Protons | 7.0 - 8.0 | Multiplets, specific patterns depend on substitution |

| Hydrazide -NH₂ Protons | 3.0 - 5.0 | Singlet or broad signal, solvent-dependent |

| Hydrazide -CONH- Proton | 5.0 - 10.0 | Singlet, highly variable |

| Benzimidazole -NH- Proton | > 10.0 | Broad singlet, solvent-dependent, tautomerism |

Mass Spectrometry (MS) in the Characterization of this compound Compounds

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and providing insights into the fragmentation patterns of this compound, aiding in its structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods.

Molecular Ion Peak: In EI-MS, the molecular ion peak (M⁺) corresponds to the molecular weight of this compound (135.17 g/mol ). In ESI-MS, protonated molecular ions ([M+H]⁺) or other adducts are typically observed nih.gov. The presence of an M+1 peak, corresponding to the isotopic abundance of ¹³C, is also expected rsc.org.

Fragmentation Patterns: Upon ionization, the molecular ion can fragment into smaller ions and neutral radicals. Analysis of these fragmentation patterns, often referred to as the "fingerprint" of the molecule, can confirm the presence of specific structural units. For instance, fragmentation might involve the cleavage of the C-N bond in the hydrazide moiety or fragmentation of the benzimidazole ring chemguide.co.uklibretexts.orgresearchgate.net. The identification of characteristic fragment ions can help in distinguishing this compound from isomers or related compounds. Techniques like tandem MS (MS/MS) or Electron-Activated Dissociation (EAD) can provide more detailed fragmentation information for complex structures nih.gov.

Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Structure Analysis of this compound

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules, providing information about their electronic structure and optical properties. This compound, with its conjugated π-electron system encompassing both the benzimidazole ring and the hydrazide group, is expected to exhibit absorption in the UV region.

Absorption Maxima (λmax): The specific absorption maxima (λmax) are characteristic of the electronic transitions, primarily π → π* and n → π* transitions. Related benzohydrazide compounds have shown absorption maxima around 285 nm researchgate.net. Other conjugated systems, like nitrobenzaldehydes, exhibit absorption bands in the 250-350 nm range rsc.org, while azo dyes can absorb at longer wavelengths up to 550 nm academie-sciences.fr. The exact λmax values for this compound would depend on the specific electronic environment and solvent.

Solvatochromism: Studies on related compounds indicate that UV-Vis absorption bands can shift depending on the polarity and acidity/basicity of the solvent, a phenomenon known as solvatochromism rsc.orgacademie-sciences.fr. This can provide insights into the electronic distribution and intermolecular interactions of the molecule.

X-ray Diffraction Studies for Crystal Structure Determination of this compound and its Crystalline Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous confirmation of molecular structure, bond lengths, bond angles, and intermolecular interactions. While specific X-ray diffraction data for this compound itself was not directly found in the provided snippets, studies on benzimidazole derivatives and related compounds highlight its application.

Crystal Structure Determination: For crystalline samples of this compound or its derivatives, X-ray diffraction can reveal the precise molecular geometry, including the planarity of the benzimidazole ring and the conformation of the hydrazide group mdpi.commdpi.comresearchgate.net.

Unit Cell Parameters and Space Group: Diffraction data analysis yields unit cell dimensions (a, b, c, α, β, γ) and the crystal's space group, which describe the symmetry and packing of molecules in the crystal lattice mdpi.comekb.eg.

Intermolecular Interactions: X-ray crystallography can identify and quantify hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the crystal packing and bulk properties of the compound researchgate.net.

Chromatographic Techniques (HPLC, TLC) in the Analysis of this compound Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing sample purity. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent). The Retention Factor (Rf) , calculated as the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front from the origin, is characteristic for a given compound under specific conditions libretexts.orgkhanacademy.orgjuniata.eduamherst.edu. Rf values can be used for qualitative identification by comparison with standards.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and sensitivity compared to TLC, making it ideal for quantitative analysis and purity determination.

Methodology: HPLC typically involves a stationary phase (e.g., C18 column) and a mobile phase (e.g., mixtures of solvents like acetonitrile, methanol, and buffers) mdpi.comust.edurasayanjournal.co.in. The separation is driven by the differential interaction of analytes with the stationary and mobile phases.

Parameters: Key parameters include the column type, mobile phase composition, flow rate, column temperature, and detection wavelength (often UV-Vis). For this compound, detection might be set at wavelengths where it exhibits significant absorbance, such as around 250-300 nm, based on related compounds researchgate.netust.edu.

Analysis: HPLC can quantify this compound in complex mixtures, determine impurity profiles, and confirm the purity of synthesized batches. Parameters like retention time, peak area, and resolution are critical for analysis inacom.nl.

Coordination Chemistry of Benzimidohydrazide As a Ligand

Synthesis of Benzimidohydrazide-Based Metal Complexes

The synthesis of metal complexes utilizing This compound (B1279216) derivatives typically involves the reaction of the pre-synthesized ligand with appropriate metal salts in suitable solvents, often under reflux conditions. These methods are standard for Schiff base complexation, ensuring the formation of stable coordination compounds.

Preparation of Mononuclear and Multinuclear this compound Complexes

Studies have demonstrated the formation of both mononuclear and, in some instances, multinuclear or dimeric complexes involving this compound derivatives. For example, ligands such as (E)-N'-(2-hydroxybenzylidene)this compound have been employed to synthesize mononuclear complexes with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) iosrjournals.orgresearchgate.net. These syntheses commonly involve reacting the ligand with metal salts like acetates or chlorides in solvents such as ethanol (B145695) or methanol, sometimes with the addition of a base to facilitate ligand deprotonation iosrjournals.orgresearchgate.netrepec.org. Dimeric structures, where metal ions are bridged by ligand fragments, have also been reported rsc.org. The typical stoichiometry observed in these complexes ranges from 1:1 to 1:2 (metal:ligand) researchgate.netbendola.combhu.ac.in.

Exploration of Diverse Transition Metal Ions in this compound Complex Formation

This compound-derived ligands have shown a propensity to coordinate with a broad spectrum of transition metal ions. These include first-row transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn) iosrjournals.orgresearchgate.netrepec.orgbhu.ac.inmdpi.comxiahepublishing.commdpi.com. Additionally, complexes with second and third-row transition metals like Palladium (Pd), Platinum (Pt), and Gold (Au) have been synthesized repec.orgjmchemsci.com. Other metal ions explored include Lanthanides (Ln) mdpi.com, Cadmium (Cd) iosrjournals.orgresearchgate.net, Mercury (Hg) repec.org, Tin (Sn) researchgate.net, and early transition metals and actinides like Titanium (Ti), Chromium (Cr), Iron (Fe), Tungsten (W), Thorium (Th), Uranium (U), and Zirconium (Zr) bendola.combhu.ac.in. The specific metal ion employed plays a crucial role in determining the coordination geometry, electronic properties, and potential applications of the resulting complexes iosrjournals.orgresearchgate.netrepec.orgbendola.commdpi.comxiahepublishing.commdpi.commdpi.com.

Ligand Binding Modes and Coordination Geometries of this compound

The coordination behavior of this compound derivatives is characterized by their ability to act as multidentate chelating agents, binding to metal ions through specific donor atoms.

Chelation Properties of this compound Ligands

This compound derivatives, particularly Schiff bases, commonly function as bidentate or tridentate ligands. Key coordination sites typically include the azomethine nitrogen (C=N) iosrjournals.orgresearchgate.netrepec.orgbendola.comxiahepublishing.commdpi.comjptcp.com, the carbonyl oxygen (C=O) of the hydrazide group repec.orgjptcp.commtct.ac.in, and, if present, the deprotonated phenolic oxygen of a hydroxyl substituent iosrjournals.orgresearchgate.netrsc.orgbendola.commdpi.comjptcp.com. In some derivatives, a methaniminium (B15471056) nitrogen atom can also participate in coordination iosrjournals.orgresearchgate.net. The formation of stable five- or six-membered chelate rings upon binding to the metal center is a characteristic feature that enhances the stability of these complexes jptcp.commtct.ac.inbendola.com.

Spectroscopic Signatures of Metal-Benzimidohydrazide Coordination

The coordination of this compound-derived ligands to metal ions is substantiated through various spectroscopic techniques. Infrared (IR) spectroscopy is vital, with shifts in characteristic vibrational frequencies indicating coordination. For instance, the azomethine (C=N) stretching band typically shifts upon complexation iosrjournals.orgresearchgate.netrepec.orgbendola.commdpi.comxiahepublishing.commdpi.commdpi.comjptcp.combendola.com. Similarly, alterations in carbonyl (C=O) or hydroxyl (O-H) stretching frequencies, along with the appearance of new metal-ligand (M-N, M-O) vibrational bands, confirm coordination bendola.commdpi.comxiahepublishing.commdpi.comjptcp.combendola.comscirp.org. UV-Visible (UV-Vis) spectroscopy reveals changes in electronic transitions, providing insights into the electronic structure and geometry of the complexes researchgate.netjmchemsci.combendola.comscirp.org. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) helps confirm the structure and coordination through shifts in proton and carbon signals researchgate.netrepec.orgrsc.orgmdpi.comjmchemsci.commdpi.combendola.com. Mass Spectrometry (MS) verifies the molecular weight and fragmentation patterns researchgate.netrsc.orgbendola.commdpi.commdpi.comjmchemsci.commdpi.combendola.com, while Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy is used for paramagnetic complexes to probe the electronic environment researchgate.netjmchemsci.com.

Advanced Structural Analysis of this compound Metal Complexes

Reported crystal structures reveal diverse coordination geometries, influenced by the nature of the metal ion and the ligand's denticity. Common geometries include octahedral, observed for complexes of Co(II), Ni(II), Cu(II), Fe(III), Ti(III), and Cr(III) researchgate.netrepec.orgbendola.commdpi.commdpi.commdpi.combendola.com. Tetrahedral geometries are found in some Zn(II) and Ni(II) complexes repec.orgjmchemsci.com, while square planar geometries are typical for Pd(II) complexes repec.orgjmchemsci.com. Pentacoordinated geometries have been reported for certain Cu(II) complexes rsc.orgscirp.org. Furthermore, dimeric or polymeric structures can arise from bridging interactions between metal ions mediated by the ligand framework rsc.orgmdpi.comresearchgate.net. Intermolecular forces such as hydrogen bonding and π-π stacking are crucial for stabilizing the crystal lattices of these complexes rsc.org.

Table 1: Representative Metal Complexes of this compound Derivatives and Related Hydrazone Ligands

| Metal Ion | Ligand Type/Derivative Example | Stoichiometry (M:L) | Coordination Geometry | Key Spectroscopic Features (IR Bands, cm⁻¹) |

| Mn(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Co(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Ni(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cu(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Zn(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cd(II) | (E)-N'-(2-hydroxybenzylidene)this compound | 1:1 | Mononuclear | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cu(II) | N-benzyl-N-nitrosohydroxylamine | 1:2 | Pentacoordinated | ν(NO) lowered, ν(N-N) altered |

| Co(II) | N-benzyl-N-nitrosohydroxylamine | 1:2 | Octahedral (inferred) | ν(NO) lowered, ν(N-N) altered |

| Ni(II) | Quinoline Schiff base ligand | 1:2 | Octahedral | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cu(II) | Quinoline Schiff base ligand | 1:1 | Octahedral (inferred) | ν(C=N) shift, ν(M-N), ν(M-O) |

| Pd(II) | Quinoline Schiff base ligand | 1:1 | Square planar (inferred) | ν(C=N) shift, ν(M-N), ν(M-O) |

| Co(II) | Heterocyclic Schiff base | Dimeric | Hexacoordinated | ν(C=N) shift, ν(M-O-M) bridges |

| Ni(II) | Heterocyclic Schiff base | Dimeric | Pentacoordinated | ν(C=N) shift, ν(M-O-M) bridges |

| Cu(II) | Heterocyclic Schiff base | Monomeric | Pentacoordinated | ν(C=N) shift, ν(M-O-M) bridges |

| Co(II) | Diimine ligand | Binuclear | Octahedral | ν(C=N) shift, ν(M-N), ν(M-O) |

| Ni(II) | Diimine ligand | Binuclear | Octahedral | ν(C=N) shift, ν(M-N), ν(M-O) |

| Cu(II) | Diimine ligand | Binuclear | Octahedral | ν(C=N) shift, ν(M-N), ν(M-O) |

| Zn(II) | Diimine ligand | Binuclear | Tetrahedral | ν(C=N) shift, ν(M-N), ν(M-O) |

| Co(II) | Benzimidazole (B57391) derivative | Various | Various | ν(C=N) shift, ν(C=C) shift |

| Zn(II) | Benzimidazole derivative | Various | Various | ν(C=N) shift, ν(C=C) shift |

| Sm(III) | Hydrazone Schiff base | 2:3 | Nine-coordinated | ν(C=N) shift, ν(M-N), ν(M-O) |

| Eu(III) | Hydrazone Schiff base | 2:3 | Nine-coordinated | ν(C=N) shift, ν(M-N), ν(M-O) |

| Tb(III) | Hydrazone Schiff base | 2:3 | Nine-coordinated | ν(C=N) shift, ν(M-N), ν(M-O) |

Note: "this compound derivative" refers to ligands structurally related to this compound, often Schiff bases formed from benzohydrazide (B10538) or benzimidazole structures. Specific ligand names are provided where available in the source material.

Compound List:

this compound

(E)-N'-(2-hydroxybenzylidene)this compound

N-benzyl-N-nitrosohydroxylamine

Quinoline Schiff base ligand

Heterocyclic Schiff base ligand

Diimine ligand

Benzimidazole derivative ligand

Hydrazone Schiff base ligand

Metal salts (e.g., nitrates, acetates, chlorides of Mn, Co, Ni, Cu, Zn, Cd, Pd, Pt, Au, Sm, Eu, Tb, Dy, Ho, Er, Tm, Yb)

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of metal complexes derived from this compound ligands are significantly influenced by the nature of the central metal ion and its coordination environment.

Photoluminescence: Complexes of (E)-N'-(2-hydroxybenzylidene)this compound (G) with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been reported to exhibit photoluminescent properties researchgate.netiosrjournals.org. This characteristic suggests potential applications in areas such as sensing or optoelectronic devices.

Magnetic Properties: The magnetic behavior of these complexes varies with the metal ion. Complexes of d10 metal ions like Zn(II) and Cd(II) are typically diamagnetic researchgate.netiosrjournals.org. Complexes involving transition metals with unpaired electrons, such as Mn(II), Co(II), Ni(II), and Cu(II), are expected to be paramagnetic. The magnetic moment (μ) is a key parameter used to determine the number of unpaired electrons and infer the coordination geometry, often analyzed using the spin-only formula (μ = √n(n+2) BM) rsc.orgmaynoothuniversity.ienih.gov. While specific magnetic data for the this compound complexes were not detailed, the general principles of Crystal Field Theory (CFT) are applicable for understanding these properties, which arise from the splitting of metal d-orbitals in the ligand field nih.gov.

Supramolecular Chemistry and Metal-Organic Architectures Involving this compound Ligands

Ligands based on the this compound scaffold, particularly their Schiff base derivatives, can participate in the construction of complex supramolecular assemblies and coordination polymers otago.ac.nzresearchgate.net. The self-assembly processes are driven by a combination of metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and π–π stacking researchgate.netambeed.com. These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional networks, including metal-organic frameworks (MOFs). The chelating ability of these ligands and their capacity to form extended structures contribute to their utility in creating functional materials with tailored properties.

Data Tables

Table 1: Structural Characterization of Metal Complexes with (E)-N'-(2-hydroxybenzylidene)this compound (G)

| Metal Ion | Ligand Derivative | Coordination Mode | Complex Type | Photoluminescence | Reference |

| Mn(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

| Co(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

| Ni(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

| Cu(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

| Zn(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

| Cd(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Bidentate (N, N) | Mononuclear | Yes | researchgate.netiosrjournals.org |

Table 2: Electronic and Magnetic Properties of Metal Complexes with (E)-N'-(2-hydroxybenzylidene)this compound (G)

| Metal Ion | Ligand Derivative | Property Measured | Observation | Interpretation | Reference |

| Mn(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Co(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Ni(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Cu(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Zn(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Cd(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Photoluminescence | Yes | Exhibits luminescence | researchgate.netiosrjournals.org |

| Zn(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Magnetic Property | Diamagnetic | d10 configuration | researchgate.netiosrjournals.org |

| Cd(II) | (E)-N'-(2-hydroxybenzylidene)this compound (G) | Magnetic Property | Diamagnetic | d10 configuration | researchgate.netiosrjournals.org |

Compound List

Ligand: (E)-N'-(2-hydroxybenzylidene)this compound (G)

Metal Ions: Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), Zinc (Zn), Cadmium (Cd)

Theoretical and Computational Investigations on Benzimidohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Benzimidohydrazide (B1279216) and its Complexes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intrinsic properties of molecules like this compound and its complexes. utm.myjksus.org These computational methods allow for a detailed examination of molecular structure and electronic characteristics at the atomic level. nih.gov DFT has become a popular approach due to its favorable balance between computational cost and the accuracy of its results in estimating various molecular properties. jksus.orgmdpi.com Calculations are typically performed using specific functionals, such as B3LYP or WB97XD, combined with a basis set like 6-311++G**, which defines the mathematical functions used to describe the electron orbitals. jksus.orgscispace.com

Geometry Optimization and Electronic Structure Prediction

A fundamental step in computational chemistry is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum potential energy. utm.myjksus.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The absence of imaginary frequencies in the final calculation confirms that the optimized structure is a true energy minimum. jksus.org

Once the geometry is optimized, the electronic structure of the molecule can be accurately predicted. utm.my This includes the spatial distribution of electrons and the energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. utm.my The distribution of these frontier molecular orbitals (FMOs) across the this compound structure helps identify the most probable sites for nucleophilic and electrophilic attacks, respectively, offering insights into the molecule's chemical reactivity. jksus.orgnih.gov Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. scispace.com

Prediction of Quantum Chemical Descriptors and Properties

From the optimized electronic structure, a range of quantum chemical descriptors can be calculated. These numerical values quantify different aspects of a molecule's reactivity and stability and are crucial for developing Quantitative Structure-Activity Relationships (QSAR). uobasrah.edu.iq The energies of the HOMO (EHOMO) and LUMO (ELUMO) are foundational descriptors. The difference between them, known as the HOMO-LUMO energy gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Other important global reactivity descriptors can be derived from these energies, providing a more comprehensive picture of the molecule's chemical behavior. nih.govuobasrah.edu.iq These descriptors help in understanding and predicting how this compound and its derivatives might behave in various chemical environments.

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the electron-donating capability of the molecule. utm.my |

| LUMO Energy | ELUMO | Represents the electron-accepting capability of the molecule. utm.my |

| Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and stability. nih.gov |

| Electronegativity | χ | Measures the ability of the molecule to attract electrons. nih.govuobasrah.edu.iq |

| Chemical Hardness | η | Measures the resistance of the molecule to change its electron configuration. nih.gov |

| Global Softness | S | The reciprocal of hardness, indicating the molecule's polarizability. nih.govuobasrah.edu.iq |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. nih.govnih.gov |

| Dipole Moment | μ | Indicates the overall polarity of the molecule. uobasrah.edu.iq |

Molecular Docking Studies of this compound Derivatives with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or macromolecular target, typically a protein). researchgate.net This in-silico method provides critical insights into the interactions at the binding site, which is fundamental in fields like drug discovery. researchgate.netnih.gov The process involves preparing the 3D structures of both the ligand and the target protein, followed by the use of docking software, such as AutoDock, to simulate the binding process. ukm.my The software generates multiple possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. ukm.my

Ligand-Target Interaction Profiling and Binding Affinity Predictions

The primary outputs of a molecular docking study are the predicted binding affinity and a detailed profile of the intermolecular interactions between the ligand and the target. Binding affinity is typically expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. researchgate.netukm.my For example, docking studies on benzimidazole (B57391) and benzohydrazide (B10538) derivatives have reported binding affinities ranging from -6.5 to -9.7 kcal/mol against various protein targets. researchgate.netresearchgate.net

Interaction profiling involves visualizing the docked complex to identify the specific non-covalent interactions that stabilize the ligand in the protein's binding pocket. ukm.my These interactions are crucial for molecular recognition and binding specificity. Common interactions observed for this compound-like structures include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. ukm.my

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues. ukm.my

π-Interactions: Including π–π stacking (between aromatic rings), π–alkyl, and π–σ interactions, which are common for compounds containing aromatic systems like the benzimidazole ring. researchgate.net

The table below presents hypothetical binding affinity data for this compound derivatives against various macromolecular targets, illustrating the type of data generated from molecular docking studies.

| Derivative | Macromolecular Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| This compound | DNA Gyrase Subunit B | 5L3J | -7.5 |

| N'-benzylidene-benzohydrazide | Tyrosyl-tRNA synthetase | 1JIJ | -8.2 |

| 2-phenyl-benzimidohydrazide | Epidermal Growth Factor Receptor (EGFR) | 3VJO | -8.9 |

| 2-methyl-benzimidohydrazide | Cyclooxygenase (COX) | 1CX2 | -7.1 |

Computational Exploration of Reaction Pathways and Energetics for this compound

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net For a compound like this compound, these methods can be used to explore potential reaction pathways, identify intermediates and transition states, and calculate the energetics of the entire process. researchgate.net By mapping the potential energy surface of a reaction, researchers can understand how reactants are converted into products, which is often difficult to determine through experimental means alone. researchgate.net

The exploration of a reaction mechanism, such as the oxidation of a hydrazine (B178648) derivative, typically begins with identifying plausible elementary steps. nih.govnih.gov Using quantum mechanical methods like DFT or second-order Møller-Plesset perturbation theory (MP2), the geometric structures of all reactants, intermediates, transition states (TS), and products along a proposed pathway are optimized. nih.gov The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov

The energy difference between the reactants and the transition state is the activation energy (or activation barrier). nih.gov This value is critical for understanding the reaction kinetics, as a higher barrier corresponds to a slower reaction rate. For instance, in the ozonation of hydrazine derivatives, activation barriers for specific steps have been calculated to be in the range of 8 to 16 kcal/mol. nih.gov By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. nih.gov These computational studies provide a molecular-level understanding of reaction selectivity and can guide the design of experiments or the development of new synthetic routes. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties. ijcrt.org Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, transforms this concept into a predictive mathematical framework. ijcrt.orgnih.gov QSAR is a computational technique that correlates the variation in a molecule's properties with changes in its structural or physicochemical features, which are quantified by molecular descriptors. ijcrt.org

The fundamental principle of QSAR is that the structure of a molecule dictates its behavior. ijcrt.org For this compound derivatives, SAR studies can help identify the key structural motifs or "pharmacophores" responsible for a desired property. The process involves several steps:

Data Set Compilation: A series of related compounds (e.g., different substituted benzimidohydrazides) with measured property values is collected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include quantum chemical descriptors from DFT (like EHOMO, ELUMO, dipole moment), as well as other types such as topological or constitutional descriptors. researchgate.netijcrt.org

Model Development: Statistical methods are used to build a mathematical model that links the descriptors (the independent variables) to the observed property (the dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

Once validated, the QSAR model can be used to predict the properties of new, yet-to-be-synthesized this compound derivatives. This allows for the in-silico screening of virtual libraries of compounds, helping to prioritize the synthesis of molecules with the most promising characteristics. nih.gov This rational, computation-guided approach helps optimize molecular design and accelerates the discovery process by focusing experimental efforts on the most likely candidates. ijcrt.orgnih.gov

In Silico Screening and Pharmacokinetic Property Prediction for this compound Derivatives

Computational, or in silico, methods are integral to modern drug discovery, providing a rapid and cost-effective means to evaluate the potential of new chemical entities before their synthesis and in vitro testing. These techniques are particularly valuable for predicting the pharmacokinetic profiles of drug candidates, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound derivatives, various computational studies have been conducted to forecast their drug-likeness and ADME properties, offering crucial insights into their potential as therapeutic agents.

The primary goal of these in silico screenings is to identify derivatives with favorable pharmacokinetic characteristics, such as good oral bioavailability and the ability to reach their intended biological target. A key aspect of this is the prediction of properties governed by "Lipinski's Rule of Five," which helps in assessing the potential for a compound to be orally active.

Detailed research findings from computational analyses of this compound and related hydrazone derivatives have highlighted several compounds with promising profiles. For instance, ADME predictions for the hydrazide-hydrazone derivative ohbh10 indicated favorable pharmacokinetic properties. researchgate.net The analysis suggested good permeability across the blood-brain barrier (BBB) and efficient gastrointestinal absorption. researchgate.net Similarly, studies on other series of benzohydrazide derivatives have utilized platforms like SwissADME to evaluate their bioavailability and drug-likeness. nih.govuobaghdad.edu.iq These platforms can simulate various pharmacokinetic parameters, including gastrointestinal absorption and brain penetration, often visualized using models like the BOILED-Egg diagram. researchgate.net

Further computational investigations have focused on specific ADME parameters. For certain benzimidazole derivatives, which share a core structural motif with benzimidohydrazides, predictions have shown a high probability of binding to plasma proteins. nih.gov One ligand, for example, was predicted to have 91.6% binding to plasma proteins, which suggests the potential for a prolonged pharmacological effect in the bloodstream. nih.gov The prediction of aqueous solubility, a critical factor for absorption, is another key output of these computational models. nih.govnih.gov

The following tables summarize the predicted pharmacokinetic and drug-likeness properties for selected this compound and related derivatives based on various in silico studies.

Predicted ADME Properties of Selected Benzohydrazide Derivatives

| Compound/Derivative Series | Predicted Property | Finding/Result | Software/Method Used |

|---|---|---|---|

| ohbh10 | Blood-Brain Barrier (BBB) Permeability | Predicted to be good | BOILED-Egg Model |

| ohbh10 | Gastrointestinal (GI) Absorption | Predicted to be good | BOILED-Egg Model |

| Ligand C1 (Benzimidazole derivative) | Plasma Protein Binding | High probability (91.6%) | ACD/Percepta |

| Ligand C1 (Benzimidazole derivative) | Solubility | Poorly soluble | Not Specified |

| Various Benzimidazole Derivatives | Gastrointestinal (GI) Absorption | Predicted to be good | SwissADME / DATA Warrior |

| Various Benzohydrazide Derivatives | Bioavailability & Drug-Likeness | Analyzed for favorable properties | SwissADME |

Drug-Likeness Profile of Benzimidazole Derivatives (Based on Lipinski's Rule of Five)

| Compound Series | Number of Rule of Five Violations | Implication | Software/Method Used |

|---|

| Eleven Substituted Benzimidazole Derivatives | 0 to 1 | Indicates good absorption and potential drug-likeness. researchgate.net | DATA Warrior |

These computational predictions are instrumental in guiding the synthetic focus toward derivatives with the highest probability of success in later-stage preclinical and clinical development. By filtering out compounds with predicted poor ADME profiles early on, researchers can allocate resources more efficiently to the most promising candidates. nih.govnih.gov

Advanced Applications of Benzimidohydrazide and Its Derivatives

Benzimidohydrazide (B1279216) in Catalysis

The ability of this compound derivatives to act as ligands for transition metals underpins their utility in catalytic processes. These ligands can modulate the electronic and steric environment around a metal center, thereby influencing catalytic activity, selectivity, and efficiency.

Homogeneous Catalysis Applications Involving this compound Complexes

This compound derivatives, being a class of Schiff bases, are adept at forming coordination complexes with a variety of transition metal ions iosrjournals.orgresearchgate.netd-nb.info. These metal complexes are frequently employed as homogeneous catalysts, facilitating reactions by providing accessible active sites and pathways with lower activation energies youtube.com. The coordination of this compound ligands to metal centers can significantly enhance reaction rates and improve product selectivity, often under milder reaction conditions, which is advantageous for industrial processes solubilityofthings.comsolubilityofthings.comamazon.com. While specific examples detailing this compound complexes in homogeneous catalysis are not extensively detailed in the provided literature, the general principles of Schiff base ligands highlight their potential to act as robust catalytic components in transformations such as oxidation, reduction, and coupling reactions iosrjournals.orgresearchgate.netd-nb.info.

This compound in Materials Science

The coordination chemistry of this compound derivatives extends into the realm of materials science, where their metal complexes are instrumental in the development of functional materials with tailored properties.

Development of Functional Materials from this compound Coordination Compounds

This compound derivatives can coordinate with metal ions to form diverse supramolecular structures and coordination compounds researchgate.netsolubilityofthings.comsydney.edu.aunih.gov. These complexes are foundational for creating functional materials with specific electronic, optical, or magnetic characteristics solubilityofthings.comsydney.edu.au. The ability to modify the ligand structure and select different metal ions allows for precise tuning of material properties, opening avenues for applications in areas such as sensors, advanced coatings, and specialized chemical agents solubilityofthings.comsydney.edu.aunih.gov. Research into benzimidazole (B57391) derivatives, for instance, has shown their potential in forming coordination compounds with pharmacological activities, indicating their role in developing materials for targeted applications nih.gov.

Photoluminescent Properties and Optoelectronic Applications of this compound Derivatives

A notable characteristic of this compound derivatives and their metal complexes is their significant photoluminescent behavior iosrjournals.orgresearchgate.net. Specifically, complexes formed from derivatives such as (E)-N'-(2-hydroxybenzylidene)this compound with metal ions including Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), Zinc (Zn(II)), and Cadmium (Cd(II)) have been synthesized and demonstrated to exhibit photoluminescence researchgate.net. The emission spectra of these compounds can span across the blue to red regions of the visible spectrum, offering tunable optical properties researchgate.net.

These photoluminescent attributes position this compound derivatives as promising candidates for integration into optoelectronic devices. Their potential utility in organic light-emitting diodes (OLEDs) is particularly recognized, with Zinc complexes being highlighted for their favorable electron transport and emissive characteristics, potentially serving as alternatives to conventional materials iosrjournals.orgresearchgate.net.

Table 1: Photoluminescent Properties of this compound Complexes

| Ligand (this compound Derivative) | Complexed Metals | Observed Photoluminescence | Emission Range | Potential Application |

| (E)-N'-(2-hydroxybenzylidene)this compound | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Yes | Blue to Red | Optoelectronics, OLEDs |

Compound List:

this compound

Energetic Coordination Compounds Utilizing this compound Moieties

The development of novel energetic materials (EMs) with enhanced performance, thermal stability, and reduced sensitivity remains a critical area of research. Energetic coordination compounds (ECCs), formed by the coordination of metal ions with energetic ligands, offer a promising avenue to achieve these goals. Nitrogen-rich ligands are particularly sought after in this domain due to their high heats of formation and the generation of gaseous products, primarily nitrogen, upon decomposition, contributing to explosive power energetic-materials.org.cn.

The benzimidazole scaffold itself has been explored as a basis for energetic materials. Studies have indicated that benzimidazole derivatives, when appropriately functionalized with nitro groups or other energetic moieties, can exhibit high thermal stability and possess properties suitable for secondary explosives mdpi.comresearchgate.netnih.gov. For instance, compounds like 5,5′,6,6′-tetranitro-2,2′-bibenzimidazole have been identified as secondary explosives with notable thermal stability mdpi.com. The introduction of substituents and the extent of conjugation within the molecular structure are crucial factors influencing the thermal stability and energetic performance of these compounds mdpi.comnih.gov.

While direct synthesis and application of this compound specifically as a ligand in energetic coordination compounds are not extensively detailed in the provided literature, its structure suggests potential. As a derivative of benzimidazole and containing a hydrazide group, it possesses a high nitrogen content and multiple coordination sites (nitrogen atoms in the imidazole (B134444) ring and the hydrazide group). These features make it a candidate for forming coordination complexes with various metal ions. Such complexes could potentially leverage the energetic properties associated with nitrogen-rich ligands and metal-ligand coordination to create novel ECCs. Research into similar nitrogen-rich ligands, such as carbohydrazides, has demonstrated their utility in forming ECCs with tunable energy, sensitivity, and stability characteristics rsc.org. Therefore, this compound and its derivatives hold potential for future exploration in the design of advanced energetic materials through coordination chemistry.

Applications in Sensing and Magnetic Materials

Sensing Applications

The ability to detect specific chemical species selectively and sensitively is fundamental to various scientific and industrial applications. Hydrazine (B178648) and its derivatives are of significant interest due to their roles in chemical processes, biological systems, and as potential environmental contaminants. Research has focused on developing chemosensors capable of detecting hydrazine with high sensitivity and selectivity.

Studies have reported the development of fluorescent sensors that respond to hydrazine mdpi.com. These sensors typically involve a molecular scaffold that, upon reaction with hydrazine, undergoes a transformation leading to a detectable signal, often a change in fluorescence. For example, probes based on pre-coumarin derivatives have been designed to react with hydrazine, generating a turn-on fluorescence signal mdpi.com. The sensitivity of such sensors is often quantified by their limit of detection (LOD). In the context of hydrazine sensing, LOD values in the low micromolar (μM) range have been achieved mdpi.com.

This compound, being a hydrazine derivative, could potentially serve as a target analyte for such hydrazine sensors. Furthermore, its functional groups might also be incorporated into sensor design itself, acting as a recognition element or signaling unit. While the direct use of this compound as a sensing molecule is not explicitly detailed in the provided snippets, its chemical nature aligns with compounds that can be detected by hydrazine-specific sensing mechanisms.

| Sensor Type/Target | Key Property / Performance Metric | Value/Description | Reference |

| Hydrazine Sensors | Limit of Detection (LOD) | Low μM range | mdpi.com |

| Signal Generation | Turn-on fluorescence | mdpi.com |

Magnetic Materials

Magnetic materials are indispensable in a vast array of technologies, from data storage and sensors to motors and energy generation magnetism.eumdpi.com. These materials are characterized by their response to magnetic fields, which arises from the behavior of unpaired electrons within their atomic structure. Common types include ferromagnetic, paramagnetic, and antiferromagnetic materials, each with distinct properties and applications sigmaaldrich.com.

Direct applications of this compound itself as a primary magnetic material are not prominently featured in the provided research literature. However, the broader class of hydrazide-hydrazone compounds, to which this compound belongs, has been noted for possessing "fascinating electrical and magnetic properties that emerge from the creation of transition metal complexes" researchgate.net. This suggests that metal complexes formed with this compound as a ligand could exhibit magnetic behavior. The chelating properties and structural versatility of such ligands allow for the formation of diverse coordination compounds with transition metals, which are known to form materials with magnetic characteristics researchgate.net.

While specific quantitative data on the magnetic properties of this compound-based complexes is not detailed in the provided snippets, the general understanding of coordination chemistry indicates that the electronic configuration of the coordinated metal ion, coupled with the ligand field, can lead to various magnetic phenomena. Further research could explore the synthesis and characterization of this compound-metal complexes to evaluate their potential in magnetic applications, such as in magnetic sensors or as components in functional magnetic materials.

Future Research Directions and Emerging Trends for Benzimidohydrazide

Design and Implementation of Novel and Sustainable Synthetic Methodologies for Benzimidohydrazide (B1279216)

The development of environmentally benign and efficient synthetic routes to this compound and its analogues is a paramount goal for future research. Traditional methods often rely on harsh reagents and produce significant waste, prompting the shift towards greener alternatives. Key areas of focus include the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient techniques such as microwave and ultrasound irradiation.

Recent studies have highlighted the potential of multicomponent reactions (MCRs) as a sustainable approach to synthesizing complex this compound derivatives in a single step, minimizing waste and improving atom economy. Future work will likely concentrate on expanding the scope of these MCRs and exploring the use of biodegradable catalysts to further enhance their green credentials. The development of flow chemistry processes for the continuous production of this compound is another promising direction, offering improved safety, scalability, and process control.

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Advantages | Disadvantages | Potential for Sustainability |

| Conventional Synthesis | Well-established procedures | Use of hazardous reagents, often low yields, significant waste generation | Low |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required | High |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Scalability can be a challenge | High |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Substrate scope can be limited | Very High |

| Flow Chemistry | High scalability, improved safety and control | High initial setup cost | Very High |

Comprehensive Exploration of Undiscovered Reaction Pathways and Complex Mechanistic Features